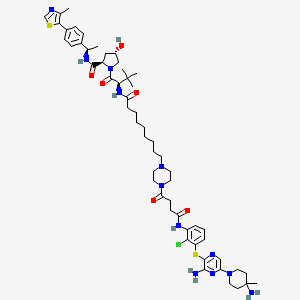

SHP2 protein degrader-2

Beschreibung

Eigenschaften

Molekularformel |

C56H79ClN12O6S2 |

|---|---|

Molekulargewicht |

1115.9 g/mol |

IUPAC-Name |

(2R,4S)-1-[(2R)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m1/s1 |

InChI-Schlüssel |

XJSPAQRZSJUBLB-ISSNAGQGSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)NC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of SHP2 in RAS/MAPK Pathway Activation: A Technical Guide

Introduction

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a ubiquitously expressed non-receptor protein tyrosine phosphatase that plays a pivotal role in intracellular signal transduction.[1][2] It is a critical component of the RAS/MAPK (mitogen-activated protein kinase) signaling cascade, a pathway that governs a multitude of cellular processes including proliferation, differentiation, survival, and migration.[3][4] Dysregulation of SHP2 activity is implicated in various developmental disorders, such as Noonan syndrome and LEOPARD syndrome, as well as in the pathogenesis of several cancers.[5][6] This technical guide provides an in-depth overview of the structure, function, and regulation of SHP2 within the RAS/MAPK pathway, with a focus on its molecular mechanisms of action, experimental methodologies for its study, and its emergence as a key therapeutic target.

SHP2: Structure and Catalytic Regulation

SHP2 is a multi-domain protein consisting of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[4][5] The regulation of SHP2's phosphatase activity is governed by an elegant allosteric mechanism.

In its basal, inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, preventing substrate access.[5][7] This autoinhibited conformation ensures that SHP2 activity is tightly controlled within the cell. Activation of SHP2 occurs upon the binding of its SH2 domains to specific phosphotyrosine (pY) motifs on receptor tyrosine kinases (RTKs) or scaffolding adapter proteins like Gab1 (GRB2-associated-binding protein 1) and IRS-1 (insulin receptor substrate 1).[8][9] This binding event induces a conformational change that releases the N-SH2 domain from the PTP catalytic cleft, thereby exposing the active site and enabling SHP2 to dephosphorylate its substrates.[4][7]

Caption: Allosteric activation of SHP2.

SHP2's Positive Regulatory Role in the RAS/MAPK Pathway

Contrary to the conventional role of phosphatases in signal termination, SHP2 primarily functions as a positive regulator of the RAS/MAPK pathway.[3][10] It acts upstream of RAS, a small GTPase that serves as a critical molecular switch in this cascade.[11][12] The activation of RAS is facilitated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP. SHP2 enhances RAS activation through several interconnected mechanisms:

-

Promotion of Grb2-SOS1 Complex Formation and Recruitment: Upon growth factor stimulation, RTKs become autophosphorylated, creating docking sites for the adapter protein Grb2.[13] Grb2, in a constitutive complex with the GEF SOS1, is recruited to the plasma membrane.[14] SHP2 can be recruited to the same signaling complex, often through scaffolding proteins like Gab1.[15] By dephosphorylating specific residues on docking proteins, SHP2 can prolong the residency of the Grb2-SOS1 complex at the membrane, thereby enhancing SOS1's access to RAS and promoting its activation.[13][16]

-

Dephosphorylation of Negative Regulators: SHP2 can dephosphorylate and inactivate proteins that negatively regulate the RAS pathway. For instance, SHP2 has been shown to dephosphorylate Sprouty (Spry) proteins, which are inhibitors of RAS/MAPK signaling.[3] By inactivating these inhibitors, SHP2 effectively sustains the signaling flux through the pathway.

-

Regulation of the Gab1-PI3K Pathway: SHP2's interaction with the scaffolding adapter Gab1 is crucial for its function. While SHP2 positively regulates the RAS-ERK pathway, it can negatively regulate the PI3K-Akt pathway by dephosphorylating p85 binding sites on Gab1.[17] This intricate regulation highlights the ability of SHP2 to fine-tune the balance between different downstream signaling branches.

Caption: SHP2 in the RAS/MAPK signaling pathway.

Experimental Methodologies for Studying SHP2 Function

The elucidation of SHP2's role in the RAS/MAPK pathway has been facilitated by a variety of experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Phosphatase Activity Assay

This assay measures the enzymatic activity of SHP2 against a synthetic substrate.

-

Principle: Recombinant SHP2 is incubated with a fluorogenic or colorimetric phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[18][19] The dephosphorylation of the substrate by SHP2 results in a measurable increase in fluorescence or absorbance, which is proportional to the enzyme's activity. To study the allosteric regulation, a dually phosphorylated peptide, such as one derived from IRS-1, is included to activate the full-length SHP2 protein.[18]

-

Protocol Outline:

-

Prepare a reaction buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween 20).[18]

-

For full-length SHP2, pre-incubate the enzyme with a phosphopeptide activator (e.g., dually phosphorylated IRS-1 peptide) for 20 minutes at room temperature to induce the active conformation.[18]

-

Add the SHP2 enzyme (and activator, if applicable) to the wells of a microplate.

-

Initiate the reaction by adding the DiFMUP substrate.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).[19][20]

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm and 460 nm for DiFMUP).[19]

-

Co-Immunoprecipitation (Co-IP) and Western Blotting

This technique is used to identify and confirm protein-protein interactions, such as the association of SHP2 with its binding partners.

-

Principle: An antibody specific to a protein of interest (the "bait," e.g., Gab1) is used to pull down the protein from a cell lysate. Any proteins that are bound to the bait protein (the "prey," e.g., SHP2) will also be precipitated. The precipitated complex is then analyzed by Western blotting using an antibody against the prey protein.

-

Protocol Outline:

-

Lyse cells expressing the proteins of interest in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Pre-clear the lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to the bait protein.

-

Add protein A/G-agarose beads to capture the antibody-protein complex.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody against the prey protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of a compound (e.g., a SHP2 inhibitor) to its target protein in a cellular context.

-

Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified by Western blotting or other methods. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

Protocol Outline:

-

Treat cultured cells with the test compound or a vehicle control.

-

Harvest and lyse the cells.

-

Aliquot the cell lysate and heat the aliquots to a range of different temperatures.

-

Centrifuge the heated lysates to separate the soluble and aggregated protein fractions.

-

Analyze the soluble fraction for the amount of the target protein (SHP2) using Western blotting.

-

Plot the amount of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the control indicates target engagement.[19]

-

Caption: General experimental workflow for studying SHP2.

Quantitative Data on SHP2 Function and Inhibition

The development of SHP2 inhibitors has provided valuable quantitative data on the enzyme's function and its role in disease. The table below summarizes key parameters for SHP2 and its inhibitors.

| Parameter | Molecule | Value | Context | Reference |

| IC50 | SHP099 | 70 nM | Inhibition of wild-type SHP2 in a biochemical assay. | [18] |

| IC50 | RMC-4550 | 0.58 nM | Inhibition of wild-type SHP2 in a biochemical assay. | [18] |

| IC50 | SHP836 | 5 µM | Inhibition of wild-type SHP2 in a biochemical assay. | [18] |

| Km (DiFMUP) | SHP2-WT | Varies (µM range) | Michaelis-Menten constant for the substrate DiFMUP. | [19] |

| IC50 | SHP-099 | 0.069 ± 0.005 µM | Inhibition of SHP2-WT in an in vitro enzyme assay. | [20] |

SHP2 as a Therapeutic Target in Cancer

Given its critical role in promoting RAS/MAPK signaling, SHP2 has emerged as a compelling target for cancer therapy, particularly for tumors driven by mutations in RTKs or RAS.[11][21] For many years, SHP2 was considered "undruggable" due to the challenges of developing selective inhibitors against its conserved catalytic site. However, the discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains has revolutionized the field.[6][11] These inhibitors stabilize the autoinhibited conformation of SHP2, effectively locking it in an inactive state.

Allosteric SHP2 inhibitors have shown promising preclinical efficacy in various cancer models and are currently being evaluated in clinical trials, both as monotherapies and in combination with other targeted agents, such as MEK inhibitors or inhibitors of mutant KRAS.[11][22]

Conclusion

SHP2 is a multifaceted signaling protein that plays a crucial and predominantly positive regulatory role in the RAS/MAPK pathway. Its intricate allosteric regulation and its function as a key signaling node make it a fascinating subject of study and a high-priority target for therapeutic intervention. A thorough understanding of its molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of novel strategies to combat diseases driven by aberrant RAS/MAPK signaling.

References

- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular functions of Shp2 in the Ras/Mitogen-activated protein kinase (ERK1/2) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SHP2 Phosphatase [biology.kenyon.edu]

- 5. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Receptor-specific regulation of phosphatidylinositol 3'-kinase activation by the protein tyrosine phosphatase Shp2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. targetedonc.com [targetedonc.com]

- 22. aacrjournals.org [aacrjournals.org]

The Evolving Landscape of SHP2-Targeted Therapeutics: A Technical Comparison of Inhibitors and Degraders

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a high-priority target in oncology.[1][2][3] Its multifaceted role in regulating key pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades has spurred the development of novel therapeutic strategies.[4][5] This technical guide provides a comprehensive analysis of two distinct modalities for targeting SHP2: inhibitors and degraders, offering a detailed comparison of their mechanisms, preclinical and clinical data, and the experimental protocols used for their characterization.

The Central Role of SHP2 in Cellular Signaling

SHP2 is a non-receptor protein tyrosine phosphatase that, under basal conditions, exists in an autoinhibited state.[6][7][8] The N-terminal SH2 domain blocks the catalytic protein tyrosine phosphatase (PTP) domain, preventing its enzymatic activity.[7][8] Upon activation by upstream receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change, exposing its catalytic site and enabling it to dephosphorylate downstream substrates.[1][8] This activation is a critical step in the full-throttle engagement of the RAS-MAPK pathway, a signaling cascade frequently dysregulated in various cancers.[2][9]

SHP2 Inhibitors: A "Molecular Glue" Approach

The development of SHP2 inhibitors has been a significant breakthrough, overcoming the long-held belief that phosphatases were "undruggable" targets.[2] The majority of clinically advanced SHP2 inhibitors are allosteric, meaning they do not bind to the active site but rather to a cryptic tunnel formed at the interface of the N-SH2 and PTP domains.[10][11][12]

Mechanism of Action: Allosteric SHP2 inhibitors act as a "molecular glue," stabilizing the autoinhibited conformation of the enzyme.[10] This prevents the conformational change required for SHP2 activation, thereby blocking its downstream signaling.[13] This inhibitory mechanism effectively shuts down both the catalytic and scaffolding functions of SHP2.[10]

Clinical Landscape and Efficacy of SHP2 Inhibitors

Several allosteric SHP2 inhibitors have entered clinical trials, both as monotherapies and in combination with other targeted agents.[14][15][16] The rationale for combination therapies stems from the observation that SHP2 inhibition can overcome adaptive resistance to other targeted therapies, such as MEK or EGFR inhibitors.[10][17]

| Compound | Developer | Phase of Development | Indications | Reference |

| TNO-155 | Novartis | Phase II | Solid Tumors, Colorectal Cancer, Non-Small Cell Lung Cancer | [16] |

| JAB-3312 | Jacobio | Phase III (in combination) | KRAS G12C-mutant cancers | [14] |

| PF-07284892 (ARRY-558) | Pfizer | Phase I | Advanced Solid Tumors | [18] |

| ET0038 | - | Phase I | Advanced Solid Tumors | [15] |

This table is for illustrative purposes and may not be exhaustive.

Limitations and Resistance Mechanisms

Despite their promise, the efficacy of SHP2 inhibitors can be limited by both intrinsic and acquired resistance mechanisms.[19][20] Mutations in the N-SH2/PTP interface can disrupt the autoinhibitory conformation, reducing the binding affinity of allosteric inhibitors.[5] Furthermore, feedback reactivation of upstream signaling pathways, such as FGFR, can circumvent the effects of SHP2 inhibition.[20]

SHP2 Degraders: A New Frontier in Targeted Protein Degradation

To overcome the limitations of inhibitors, researchers have turned to targeted protein degradation, a novel therapeutic modality that eliminates the target protein entirely. SHP2 degraders are heterobifunctional molecules, most commonly Proteolysis Targeting Chimeras (PROTACs), that co-opt the cell's natural protein disposal machinery.[21][22]

Mechanism of Action: A SHP2 PROTAC consists of three components: a "warhead" that binds to SHP2, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[22][23] This ternary complex formation brings SHP2 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[21][23]

Preclinical Data and Advantages of SHP2 Degraders

Preclinical studies have demonstrated several potential advantages of SHP2 degraders over inhibitors.[24] By eliminating the SHP2 protein, degraders can achieve a more profound and sustained inhibition of downstream signaling.[25] This may translate to improved anti-tumor activity and the ability to overcome resistance mechanisms that affect inhibitor binding.[22][25] Furthermore, SHP2 degraders have shown efficacy against certain activating mutants of SHP2 that are less sensitive to allosteric inhibitors.[24]

| Compound | Warhead | E3 Ligase Ligand | DC50 | Key Findings | Reference |

| P9 | Allosteric Inhibitor | VHL | 35.2 ± 1.5 nM | Nearly complete tumor regression in a xenograft model. | [21][26][27] |

| SP4 | SHP099 | Pomalidomide (CRBN) | - | Significantly inhibited HeLa cell growth (100x more potent than SHP099). | [28] |

| D26 | - | VHL | - | First reported SHP2 PROTAC. | [23] |

DC50: half-maximal degradation concentration.

Head-to-Head Comparison: Inhibitors vs. Degraders

| Feature | SHP2 Inhibitors | SHP2 Degraders |

| Mechanism of Action | Occupancy-driven, allosteric inhibition of SHP2 activity. Stabilizes the inactive conformation. | Event-driven, catalytic degradation of the SHP2 protein via the ubiquitin-proteasome system.[21][22] |

| Pharmacology | Requires sustained plasma concentrations above the IC50 for efficacy.[13] | Can be effective at lower concentrations due to their catalytic nature. May allow for intermittent dosing.[21][24] |

| Effect on SHP2 | Blocks enzymatic and scaffolding functions. | Eliminates the entire protein, including all of its functions.[25] |

| Resistance | Susceptible to mutations at the inhibitor binding site and pathway reactivation.[19][20] | Potentially less susceptible to resistance from target mutations. May overcome resistance mediated by scaffolding functions.[22][25] |

| Selectivity | High selectivity for SHP2 over other phosphatases has been achieved.[18] | Selectivity is determined by both the warhead and the E3 ligase, potentially offering another layer of specificity.[21] |

| Development Stage | More advanced, with several compounds in clinical trials.[14][15][16] | Earlier stage of development, with promising preclinical data.[21][26][27] |

Key Experimental Protocols

The characterization of SHP2 inhibitors and degraders relies on a suite of biochemical and cellular assays.

Western Blotting for Protein Levels and Pathway Modulation

Objective: To assess the levels of total SHP2 protein (for degraders) and the phosphorylation status of downstream effectors like ERK (for both inhibitors and degraders).

Protocol:

-

Cell Lysis: Treat cells with the test compound for the desired time and concentration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SHP2, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation for Ternary Complex Formation

Objective: To confirm the formation of the SHP2-PROTAC-E3 ligase ternary complex, a critical step in the mechanism of action of SHP2 degraders.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the SHP2 degrader and lyse as described for Western blotting.

-

Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., VHL or CRBN) or a tag on the PROTAC overnight at 4°C.

-

Bead Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against SHP2.

Cell Viability Assays

Objective: To determine the anti-proliferative effects of SHP2 inhibitors and degraders on cancer cell lines.

Protocol (e.g., using CellTiter-Glo®):

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.

-

Incubation: Incubate the cells for 72 hours.

-

Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Plot the data and calculate the IC50 or GI50 value.

Future Perspectives

The field of SHP2-targeted therapies is rapidly evolving. For SHP2 inhibitors, the focus remains on optimizing combination strategies to overcome resistance and expand their clinical utility.[14][15] For SHP2 degraders, the immediate challenges include improving their pharmacokinetic properties and demonstrating in vivo efficacy and safety.[26][27] The development of orally bioavailable SHP2 degraders will be a critical step towards their clinical translation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of the tyrosine phosphatase SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]

- 10. rupress.org [rupress.org]

- 11. Targeting a Cryptic Allosteric Site for Selective Inhibition of the Oncogenic Protein Tyrosine Phosphatase Shp2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Allosteric Site on SHP2’s Protein Tyrosine Phosphatase Domain is Targetable with Druglike Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. irbm.com [irbm.com]

- 15. targetedonc.com [targetedonc.com]

- 16. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. oncotarget.com [oncotarget.com]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]

- 23. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. | Sigma-Aldrich [sigmaaldrich.com]

- 28. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphatase-Independent Functions of SHP2: A Technical Guide on its Core Scaffolding Roles

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling molecule ubiquitously expressed across various tissues. While renowned for its catalytic function in dephosphorylating tyrosine residues, a substantial body of evidence reveals that SHP2 also performs essential, non-catalytic roles. These phosphatase-independent functions are primarily centered on its ability to act as a scaffold or an adaptor protein, orchestrating the assembly of signaling complexes and regulating key cellular pathways, most notably the RAS/MAPK cascade.[[“]] Dysfunction in either the catalytic or scaffolding activities of SHP2 is implicated in developmental disorders like Noonan syndrome and in the oncogenesis of numerous cancers.[2] This technical guide provides an in-depth exploration of the phosphatase-independent mechanisms of SHP2, detailing its role in signal transduction, presenting quantitative data, outlining key experimental protocols, and discussing the implications for therapeutic development.

The Dual Nature of SHP2: Catalyst and Scaffold

SHP2 is a modular protein comprising two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail containing two key tyrosine phosphorylation sites (Y542 and Y580).[2][3] In its basal state, SHP2 exists in a "closed," auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain.[4][5] Activation typically occurs when the SH2 domains bind to specific phosphotyrosine (pY) motifs on receptor tyrosine kinases (RTKs) or scaffolding adaptor proteins like Gab1/2, inducing a conformational change to an "open," active state.[4][6]

While this activation is crucial for its phosphatase activity, the protein's domains also mediate functions independent of catalysis. The SH2 domains allow SHP2 to act as a molecular bridge, linking upstream activators to downstream effectors.[3] Furthermore, even catalytically inactive mutants of SHP2 can influence signaling pathways, demonstrating that the protein's mere presence and conformation can have profound biological effects.[7][8]

The Primary Scaffolding Role: Activating the RAS/MAPK Pathway

The most well-characterized phosphatase-independent function of SHP2 is its role as an adaptor protein to promote RAS activation.[9] This function is distinct from its catalytic activity and is indispensable for signal transmission downstream of several RTKs, such as those for fibroblast growth factor (FGF) and platelet-derived growth factor (PDGF).[10]

The mechanism proceeds through the following steps:

-

Recruitment: Upon growth factor stimulation, SHP2 is recruited to the plasma membrane by binding via its SH2 domains to phosphorylated docking proteins like Gab1 (Grb2-associated binder 1).[11]

-

Phosphorylation: Once localized, the C-terminal tail of SHP2 is phosphorylated at tyrosines 542 and 580.[3][10]

-

Grb2-Sos1 Recruitment: These newly created phosphotyrosine sites (pY542 and pY580) serve as docking sites for the SH2 domain of the adaptor protein Grb2.[12][13]

-

RAS Activation: Grb2 is constitutively bound to Sos1, a guanine nucleotide exchange factor (GEF) for Ras. By recruiting the Grb2-Sos1 complex to the membrane, SHP2 facilitates the interaction between Sos1 and Ras, promoting the exchange of GDP for GTP and thereby activating Ras.[14][15]

This scaffolding action, which positions the Grb2-Sos1 complex correctly, is critical for sustained ERK activation.[10] Experiments using SHP2 mutants where Y542 and Y580 are changed to phenylalanine (Y542F/Y580F) show significantly impaired ERK activation, confirming the biological importance of this adaptor function.[10][16]

Evidence from Catalytically Inactive and Structural Mutants

Compelling evidence for SHP2's phosphatase-independent roles comes from studies of catalytically inactive mutants. The C459S (cysteine-to-serine) substitution in the PTP domain ablates phosphatase activity. However, this "phosphatase-dead" mutant can still influence signaling.

A key study showed that mice with the catalytically inactive Shp2-C459S mutation develop hydrocephalus, a phenotype also seen with a catalytically hyperactive mutant (E76K).[7] This surprising overlap suggests the phenotype is driven by the protein's conformation rather than its enzymatic activity. The C459S mutant, like many activating mutants, favors an "open" conformation, which enhances its interaction with Gab1. This demonstrates that the scaffolding function, when constitutively available, can drive pathological signaling even without catalysis.[7]

| SHP2 Mutant | Catalytic Activity | Key Phenotype/Function | Mechanism Implication | Reference(s) |

| Wild-Type (WT) | Regulated | Normal development and signaling | Baseline dual function | [3][6] |

| C459S | Inactive | Induces hydrocephalus; elevated Gab1 signaling | Demonstrates a critical phosphatase-independent role driven by protein conformation and scaffolding. | [7] |

| Y542F/Y580F | Active | Decreased ERK activation in response to FGF/PDGF | Confirms the C-terminal tail's role as a Grb2 docking site is essential for MAPK signaling. | [10] |

| R32K/R138K | Active | Loss of function in mesoderm induction | Shows that SH2 domain-mediated binding is required for biological function, highlighting the scaffolding role. | [13] |

The "Protective" Scaffolding Function

Beyond assembling signaling complexes, SHP2's scaffolding function can also be protective. Time-resolved phosphoproteomics studies using the allosteric inhibitor SHP099 have revealed a fascinating paradox: inhibiting SHP2 catalytic activity leads to the dephosphorylation of certain sites.[17] This occurs because SHP2, through its tandem SH2 domains, can bind to and physically shield specific phosphotyrosine sites on docking proteins like Gab1 from being dephosphorylated by other phosphatases.[17]

This protective binding stabilizes the phosphorylated state of key docking sites, thereby sustaining signaling. When an allosteric inhibitor locks SHP2 in its closed conformation, it can no longer bind and protect these sites, leaving them vulnerable to other phosphatases. This highlights a sophisticated mechanism where SHP2's scaffolding and catalytic activities are deployed with high spatial and temporal specificity.

Key Experimental Protocols

Investigating the phosphatase-independent functions of SHP2 relies on techniques that can separate its scaffolding role from its catalytic activity.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect SHP2-Grb2 Interaction

This protocol is used to verify the physical association between SHP2 and Grb2, which is central to its scaffolding function in the RAS pathway.

-

Cell Culture & Treatment: Culture cells (e.g., HEK293T or fibroblasts) expressing wild-type SHP2 or a Y542F/Y580F mutant. Stimulate with a relevant growth factor (e.g., 50 ng/mL PDGF) for 5-10 minutes to induce SHP2 phosphorylation.

-

Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.

-

Immunoprecipitation: Incubate the cleared cell lysates with an antibody against SHP2 (e.g., anti-SHP2 rabbit mAb) overnight at 4°C. Add Protein A/G agarose beads to pull down the SHP2-containing immune complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution & Western Blot: Elute the bound proteins from the beads using SDS-PAGE sample buffer and heat. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against Grb2.

-

Analysis: A band for Grb2 in the wild-type SHP2 pulldown (but not in the Y542F/Y580F mutant lane) confirms that Grb2 binds to SHP2 at these specific phosphorylated sites.

Protocol 2: MAPK/ERK Activity Luciferase Reporter Assay

This assay quantifies the output of the MAPK pathway to assess the functional consequence of SHP2's scaffolding ability.

-

Transfection: Co-transfect cells (e.g., 293T) with a plasmid encoding a constitutively active upstream kinase (to trigger the pathway), a plasmid expressing the SHP2 variant of interest (e.g., WT, C459S, or Y542F/Y580F), and a reporter plasmid containing the firefly luciferase gene under the control of a MAPK-responsive element (e.g., Serum Response Element - SRE). A Renilla luciferase plasmid is often co-transfected for normalization.

-

Incubation: Allow 24-48 hours for protein expression.

-

Lysis: Lyse the cells using the luciferase assay kit's passive lysis buffer.

-

Luminescence Measurement: Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure luminescence. Then, add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase for the second measurement.

-

Analysis: Calculate the ratio of firefly to Renilla luminescence to normalize for transfection efficiency. Compare the normalized luciferase activity across cells expressing different SHP2 mutants. A reduction in activity for the Y542F/Y580F mutant would indicate that the SHP2-Grb2 scaffolding interaction is required for full pathway activation.[16]

Implications for Drug Development

The dual functionality of SHP2 has profound implications for designing therapeutic inhibitors.

-

Catalytic Site Inhibitors: Early inhibitors targeted the PTP active site. However, these often suffered from poor selectivity, as the active sites of phosphatases are highly conserved, and had low bioavailability.[]

-

Allosteric Inhibitors: A breakthrough came with the development of allosteric inhibitors, such as SHP099 and TNO-155. These compounds bind to a tunnel-like site at the interface of the N-SH2, C-SH2, and PTP domains.[4][] This binding stabilizes the closed, auto-inhibited conformation of SHP2.

-

Inhibiting Both Functions: By locking SHP2 in an inactive state, allosteric inhibitors block not only the catalytic PTP activity but also prevent the SH2 domains from binding to upstream partners. This simultaneously neutralizes both the enzymatic and the scaffolding functions of SHP2, making it a highly effective strategy.[4][7] Understanding the phosphatase-independent roles is therefore crucial, as it explains why allosteric inhibition is more potent than catalytic inhibition alone in many contexts.

Future strategies may involve developing molecules that specifically disrupt the protein-protein interactions (PPIs) of SHP2, for instance, by targeting the SH2 domains or the Grb2-binding sites on the C-terminal tail, offering a more tailored approach to modulating SHP2's scaffolding function.[]

Conclusion

SHP2 is a multifaceted signaling protein whose functions extend well beyond its enzymatic activity. Its role as a molecular scaffold is critical for the proper assembly and activation of signaling cascades, particularly the RAS/MAPK pathway. Evidence from structural mutants, catalytically inactive models, and advanced proteomics has firmly established that these phosphatase-independent functions are not merely secondary but are central to SHP2's biological and pathological roles. For researchers and drug developers, appreciating this dual nature is paramount. Therapeutic strategies, such as allosteric inhibition, that account for both the catalytic and scaffolding activities of SHP2 hold the greatest promise for effectively targeting this critical oncogenic protein.

References

- 1. consensus.app [consensus.app]

- 2. Structure, function, and pathogenesis of SHP2 in developmental disorders and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Making sure you're not a bot! [academiccommons.columbia.edu]

- 6. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric inhibition rescues hydrocephalus caused by catalytically inactive Shp2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosyl phosphorylation of Shp2 is required for normal ERK activation in response to some, but not all, growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SUMOylation of Grb2 enhances the ERK activity by increasing its binding with Sos1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]

The Architect's Blueprint: A Technical Guide to Linker Design and Optimization for SHP2 PROTACs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical aspects of linker design and optimization for the development of potent and selective SHP2 PROTACs. We delve into the structure-activity relationships of different linker classes, present key quantitative data in a structured format, and provide detailed experimental protocols for the characterization of these targeted protein degraders.

Introduction: SHP2 as a High-Value Target in Oncology

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival.[1] It is a key downstream signaling node for multiple receptor tyrosine kinases (RTKs) and cytokine receptors.[2] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in various human cancers, including lung cancer, breast cancer, and leukemia, as well as in developmental disorders like Noonan syndrome.[3] SHP2's role in mediating resistance to targeted therapies further underscores its importance as a therapeutic target.[2]

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality to target and eliminate disease-causing proteins.[4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By inducing the proximity of the POI to the E3 ligase, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein.[4] The linker, far from being a passive spacer, is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule.[5]

The Heart of the Chimera: Linker Design and Optimization Strategies

The linker is a pivotal component of a PROTAC molecule, and its design and optimization are crucial for achieving potent and selective degradation of the target protein.[6] The length, composition, and attachment points of the linker all play a significant role in the formation of a productive ternary complex between SHP2, the PROTAC, and an E3 ligase.[]

Linker Composition: More Than Just a String

The chemical nature of the linker can significantly impact the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[] The most commonly employed linker types in PROTAC design are:

-

Alkyl Chains: These provide flexibility and are synthetically accessible. However, they can increase the lipophilicity of the PROTAC, potentially leading to poor solubility and off-target effects.

-

Polyethylene Glycol (PEG) Chains: The inclusion of ethylene glycol units enhances hydrophilicity and can improve solubility and cell permeability.[2] PEG linkers are frequently used in the design of SHP2 PROTACs.

-

Rigid Linkers: Incorporating rigid moieties such as phenyl rings, piperazines, or alkynes can restrict the conformational flexibility of the PROTAC. This can be advantageous in pre-organizing the molecule for optimal ternary complex formation and may improve selectivity.[9]

The "Goldilocks" Principle: Linker Length and its Impact on Efficacy

The length of the linker is a critical parameter that must be carefully optimized. A linker that is too short may lead to steric clashes between SHP2 and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in an unproductive ternary complex where the lysine residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[6]

The optimal linker length is highly dependent on the specific SHP2 ligand, E3 ligase ligand, and their respective binding pockets. Empirical optimization through the synthesis and evaluation of a series of PROTACs with varying linker lengths is often necessary to identify the "sweet spot" for maximal degradation.[2]

Connecting the Pieces: The Importance of Attachment Points

The points at which the linker is attached to the SHP2 and E3 ligase ligands are also critical for PROTAC activity. The linker should be connected to a solvent-exposed region of each ligand to minimize disruption of their binding to their respective proteins.[6] The exit vector of the linker from the ligand can influence the relative orientation of SHP2 and the E3 ligase in the ternary complex, which in turn affects the efficiency of ubiquitination.

Quantitative Analysis of SHP2 PROTACs: A Comparative Overview

The following table summarizes the quantitative data for selected SHP2 PROTACs, highlighting the diversity in linker design and the resulting degradation potency.

| PROTAC Name | SHP2 Ligand | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| SP4 | SHP099 derivative | Pomalidomide | PEG | IC50 = 4.3 | Not reported | HeLa |

| R1-5C | RMC-4550 derivative | Pomalidomide | PEG | Low nM | >90 | MV4;11 |

| P9 | Allosteric Inhibitor | VHL Ligand | Alkyl/Ether | 35.2 | >90 | HEK293 |

| SHP2-D26 | SHP2 Inhibitor | VHL Ligand | Not specified | Not reported | Not reported | Not reported |

Note: This table is a representative summary based on publicly available data and is not exhaustive. DC50 and Dmax values can vary depending on the cell line and experimental conditions.

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the context and methodology of SHP2 PROTAC development, the following diagrams illustrate key pathways and workflows.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key experiments involved in the characterization of SHP2 PROTACs.

Cellular Degradation Assay (Western Blot)

This assay is used to determine the concentration-dependent degradation of SHP2 in cells (DC50) and the maximum level of degradation (Dmax).

Materials:

-

Cancer cell line expressing SHP2 (e.g., KYSE-520, MV4;11)

-

Cell culture medium and supplements

-

SHP2 PROTACs

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-SHP2, anti-GAPDH or anti-β-actin as loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Compound Treatment: The next day, treat the cells with increasing concentrations of the SHP2 PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (typically 16-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop with a chemiluminescent substrate.

-

Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using image analysis software. c. Normalize the SHP2 band intensity to the loading control. d. Plot the normalized SHP2 levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This biophysical assay measures the formation and stability of the SHP2-PROTAC-E3 ligase ternary complex.[10]

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant purified SHP2 protein

-

Recombinant purified E3 ligase complex (e.g., VHL-Elongin B-Elongin C or DDB1-CRBN)

-

SHP2 PROTACs

-

Amine coupling kit

-

SPR running buffer

Procedure:

-

Protein Immobilization: Immobilize either SHP2 or the E3 ligase complex onto the sensor chip surface via amine coupling.

-

Binary Interaction Analysis: a. Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD). b. Inject a series of concentrations of the soluble protein partner over the immobilized protein to check for any direct protein-protein interaction.

-

Ternary Complex Formation: a. Prepare a series of solutions containing a fixed concentration of the soluble protein partner and varying concentrations of the PROTAC. b. Inject these solutions over the immobilized protein surface. c. An increase in the SPR response compared to the binary interactions indicates the formation of a ternary complex.

-

Data Analysis: a. Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants for the binary and ternary interactions. b. Calculate the cooperativity factor (α), which is the ratio of the binary and ternary binding affinities, to assess the stability of the ternary complex.

In Vitro Ubiquitination Assay

This biochemical assay confirms that the SHP2 PROTAC can induce the ubiquitination of SHP2 in a reconstituted system.[11]

Materials:

-

Recombinant purified SHP2 protein

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (specific for the E3 ligase)

-

Recombinant E3 ligase complex

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

SHP2 PROTACs

-

SDS-PAGE gels and Western blotting reagents

-

Anti-SHP2 and anti-ubiquitin antibodies

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, ATP, and SHP2 in the ubiquitination reaction buffer.

-

PROTAC Addition: Add the SHP2 PROTAC or DMSO (vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding Laemmli buffer and boiling the samples.

-

Western Blotting: a. Separate the reaction products by SDS-PAGE. b. Perform a Western blot as described in the cellular degradation assay protocol. c. Probe the membrane with anti-SHP2 and/or anti-ubiquitin antibodies.

-

Data Analysis: a. The appearance of higher molecular weight bands corresponding to ubiquitinated SHP2 in the presence of the PROTAC indicates successful ubiquitination. b. The intensity of these bands can be used to compare the efficiency of different PROTACs.

Conclusion and Future Directions

The design and optimization of the linker are paramount to the successful development of effective SHP2 PROTACs. A systematic approach that considers the interplay between linker composition, length, and attachment points is essential for achieving potent and selective degradation of SHP2. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of novel SHP2 PROTACs.

Future advancements in linker technology, such as the development of novel linker chemistries and the use of computational modeling to predict optimal linker designs, will undoubtedly accelerate the discovery of next-generation SHP2 degraders with improved therapeutic profiles. The continued exploration of different E3 ligases and their corresponding ligands will also expand the toolbox for SHP2-targeted protein degradation, offering new opportunities to overcome drug resistance and improve patient outcomes in oncology and other diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SHP2 Protein Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is crucial in cell signaling.[1][2] It is a key component of multiple pathways, including the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is essential for cell proliferation, differentiation, and survival.[3][4][5] Aberrant SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various human cancers, including leukemia, lung cancer, and breast cancer.[1][6] This makes SHP2 a compelling target for cancer therapy.[7]

Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic strategy. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8][9] This approach offers a distinct advantage over traditional inhibition by eliminating the entire protein scaffold and its associated functions.

This document provides detailed application notes and protocols for the in vitro use of SHP2 protein degrader-2 (also known as SHP2-D26), a potent PROTAC designed to induce the degradation of the SHP2 protein.[10][11]

Mechanism of Action: PROTAC-Mediated Degradation

SHP2 protein degrader-2 (SHP2-D26) functions by forming a ternary complex between the SHP2 protein and an E3 ubiquitin ligase complex (specifically, Von Hippel-Lindau or VHL).[11] This proximity induces the poly-ubiquitination of SHP2, marking it for recognition and degradation by the 26S proteasome. The result is the selective removal of SHP2 protein from the cell, effectively shutting down its downstream signaling activities. This degradation is dependent on the recruitment of the E3 ligase and the proper functioning of the ubiquitin-proteasome system.[8][9]

SHP2 Signaling Pathway Involvement

SHP2 acts as a critical signal transducer downstream of various receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and PDGFR.[5][12] Upon growth factor binding, activated RTKs recruit SHP2, which in turn dephosphorylates specific substrates to promote the full activation of the RAS/MAPK pathway. By inducing the degradation of SHP2, SHP2 protein degrader-2 prevents this signal relay, leading to the suppression of MAPK signaling and inhibiting cancer cell proliferation.[6][9]

Quantitative Data Summary

The efficacy of SHP2 degraders is typically quantified by their DC₅₀ (concentration for 50% degradation) and IC₅₀ (concentration for 50% inhibition of cell growth) values.

Table 1: In Vitro Degradation Activity (DC₅₀) of SHP2 Degraders

| Compound | Cell Line | DC₅₀ (nM) | E3 Ligase | Reference |

|---|---|---|---|---|

| SHP2-D26 | KYSE520 | 6.0 | VHL | [10][11] |

| SHP2-D26 | MV-4-11 | 2.6 | VHL | [10][11] |

| P9 | HEK293 | 35.2 ± 1.5 | VHL | [9] |

| P9 | KYSE520 | ~130 | VHL | [9] |

| R1-5C | MV4;11 | Low nM | CRBN | [6] |

| ZB-S-29 | KYSE520 | 6.02 | CRBN |[13] |

Table 2: In Vitro Anti-proliferative Activity (IC₅₀) of SHP2 Degraders

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| P9 | KYSE520 | 0.64 ± 0.13 | [9] |

| Compound 5 | NCI-H358 | Single-digit nM |[14] |

Experimental Protocols

Protocol 1: Western Blotting for SHP2 Degradation Assessment

This protocol details the use of Western blotting to quantify the reduction in SHP2 protein levels following treatment with SHP2 protein degrader-2.

Materials:

-

Complete cell culture medium

-

SHP2 protein degrader-2 (SHP2-D26)

-

DMSO (vehicle control)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-SHP2[2], Mouse anti-β-Actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of SHP2 protein degrader-2 in culture medium. Treat cells for a specified duration (e.g., 16-24 hours).[9] Include a vehicle-only (DMSO) control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

-

Protein Extraction: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-SHP2 at 1:1000 and anti-β-Actin at 1:5000) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the SHP2 signal to the β-Actin signal. Calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀ value.

Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol measures the effect of SHP2 degradation on cancer cell proliferation and viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

SHP2 protein degrader-2

-

96-well clear-bottom plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow them to attach overnight.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of SHP2 protein degrader-2 to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for an extended period (e.g., 72 hours to 7 days) to observe effects on proliferation.[9]

-

Reagent Addition: Add 10 µL of CCK-8 reagent (or MTT reagent) to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) using a microplate reader.

-

Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the degrader compound directly binds to and stabilizes the SHP2 protein inside intact cells.[15][16]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

SHP2 protein degrader-2

-

PBS with protease inhibitors

-

PCR tubes or 384-well plates[17]

-

Thermal cycler or heating block

-

Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)

-

Western blot analysis equipment (as described in Protocol 1)

Procedure:

-

Cell Treatment: Culture cells to ~80-90% confluency. Treat one group of cells with a saturating concentration of SHP2 protein degrader-2 and another with vehicle (DMSO) for 1-2 hours.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[15]

-

Lysis and Soluble Fraction Separation: Lyse the cells by repeated freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble SHP2 remaining at each temperature point for both treated and untreated samples using Western blotting (as per Protocol 1).

-

Interpretation: A shift in the melting curve to a higher temperature for the drug-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the SHP2 protein, confirming target engagement.[16]

Conclusion

SHP2 protein degrader-2 (SHP2-D26) is a valuable research tool for studying the function of SHP2 and exploring targeted protein degradation as a therapeutic strategy. The protocols outlined in this document provide a framework for assessing its efficacy in vitro, including its ability to induce SHP2 degradation, inhibit cancer cell proliferation, and directly engage its target within a cellular context. These assays are fundamental for the preclinical evaluation of SHP2-targeting degraders in cancer drug discovery.

References

- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHP-2 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]

- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring SHP2 Degradation by Western Blot: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in various cellular signaling pathways.[1][2] It is a key mediator in the RAS-MAPK pathway, which is crucial for cell growth, differentiation, and survival.[3][4][5] Dysregulation of SHP2 activity, often due to activating mutations, is implicated in developmental disorders like Noonan syndrome and various cancers.[6][7] Consequently, SHP2 has emerged as a significant target for therapeutic intervention.

One promising therapeutic strategy is the targeted degradation of SHP2 using technologies like Proteolysis Targeting Chimeras (PROTACs).[5][6][7][8] PROTACs are bifunctional molecules that recruit a target protein (in this case, SHP2) to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[9] This application note provides a detailed protocol for measuring the degradation of SHP2 in response to degrader compounds using Western blotting, a fundamental and widely used technique for protein analysis.

Signaling Pathway Context: SHP2 in the RAS-MAPK Cascade

SHP2 is a critical positive regulator of the RAS-MAPK signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated signaling complexes where it dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream MAPK pathway (ERK1/2). The degradation of SHP2 is expected to attenuate this signaling cascade, making it a key readout for the efficacy of SHP2-targeting degraders.

Experimental Workflow for Measuring SHP2 Degradation

The overall workflow for assessing SHP2 degradation involves treating cells with a SHP2-targeting degrader, preparing cell lysates, quantifying protein concentration, separating proteins by size using SDS-PAGE, transferring them to a membrane, and finally, detecting SHP2 and a loading control using specific antibodies.

Detailed Experimental Protocol

This protocol provides a general framework for assessing SHP2 degradation. Optimization of specific steps, such as antibody concentrations and incubation times, may be necessary for different cell lines and experimental setups.

1. Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HEK293, KYSE-520, MV4;11) at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

-

Compound Preparation: Prepare stock solutions of the SHP2 degrader compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

-

Treatment: Treat the cells with varying concentrations of the SHP2 degrader or a vehicle control (e.g., DMSO). For time-course experiments, treat cells with a fixed concentration of the degrader and harvest at different time points.

2. Cell Lysis

-

Wash: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

3. Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

4. SDS-PAGE

-

Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.

5. Western Blot Transfer

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Transfer Confirmation: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm transfer efficiency. Destain with water or TBST before blocking.

6. Antibody Incubation

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific for SHP2 (e.g., rabbit anti-SHP2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

7. Signal Detection and Imaging

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

8. Loading Control and Data Analysis

-

Stripping and Reprobing: After imaging, the membrane can be stripped and reprobed with an antibody against a loading control protein (e.g., β-actin, GAPDH, or β-tubulin) to ensure equal protein loading across all lanes.

-

Densitometry: Quantify the band intensities for SHP2 and the loading control using image analysis software (e.g., ImageJ).

-

Normalization: Normalize the SHP2 band intensity to the corresponding loading control band intensity for each sample.

-

Data Presentation: Express the SHP2 protein levels as a percentage relative to the vehicle-treated control. The concentration of the degrader that results in 50% degradation of the target protein is defined as the DC₅₀.

Quantitative Data on SHP2 Degradation

The following tables summarize quantitative data from published studies on SHP2 degradation induced by various PROTACs, as measured by Western blot.

Table 1: Dose-Dependent Degradation of SHP2

| Degrader | Cell Line | Treatment Time (h) | DC₅₀ (nM) | Reference |

| P9 | HEK293 | 16 | 35.2 ± 1.5 | [9] |

| P9 | KYSE-520 | Not specified | ~130 | [9] |

| R1-5C | MV4;11 | 24 | Low nanomolar | [7] |

| SHP2-D26 | MV4;11 | Not specified | 2.6 | [10] |

| SHP2-D26 | KYSE-520 | Not specified | 6.0 | [10] |

| ZB-S-29 | KYSE-520 | Not specified | 6.02 | [11] |

| Unnamed | KRAS mutant cell lines | Not specified | Subnanomolar | [12] |

Table 2: Time-Dependent Degradation of SHP2

| Degrader | Cell Line | Concentration | Time Points | Observations | Reference |

| R1-5C | MV4;11 | 100 nM | 0, 2, 4, 6, 8, 16, 24, 48 h | Substantial reduction within 6h, maximal depletion at 16h, reaccumulation by 48h. | [7] |

| P9 | HEK293 | Not specified | Not specified | Time-dependent degradation observed. | [9] |

Table 3: In Vivo SHP2 Degradation

| Degrader | Model | Dose | Outcome | Reference |

| P9 | KYSE-520 xenograft mice | 50 mg/kg | SHP2 levels reduced to 34 ± 18% of control in tumor homogenates. | [9] |

| Unnamed | NCI-H358 xenograft | Single administration | Dₘₐₓ values exceeding 95% in tumors. | [12] |

Conclusion

Western blotting is an indispensable technique for quantifying the degradation of SHP2 induced by targeted protein degraders. This application note provides a comprehensive protocol and relevant background information to aid researchers in accurately assessing the efficacy of their compounds. The provided quantitative data from recent literature serves as a valuable benchmark for such studies. By following a meticulous and optimized protocol, researchers can generate reliable and reproducible data to advance the development of novel SHP2-targeting therapeutics.

References

- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SHP-2 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. SHP2 Phosphatase [biology.kenyon.edu]

- 4. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Degradation of the Oncogenic Phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for SHP2 Protein Degrader-2 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction and cellular proliferation.[1][2] SHP2 is a key component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) cascade, and its dysregulation is implicated in the pathogenesis of various cancers.[2][3][4][5] SHP2 protein degrader-2 (also known as SHP2-D26) is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SHP2 protein.[1][6][7] This document provides detailed application notes and protocols for the use of SHP2 protein degrader-2 in cancer cell line research.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] SHP2 protein degrader-2 is composed of a ligand that binds to SHP2, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][10]

Data Presentation

The following tables summarize the reported in vitro efficacy of SHP2 protein degrader-2 in various cancer cell lines.

Table 1: Degradation and Inhibitory Concentrations of SHP2 Protein Degrader-2

| Cell Line | Cancer Type | DC₅₀ (nM) | IC₅₀ (µM) |

| MV4;11 | Acute Myeloid Leukemia | 2.6[1][10] | 0.00099[11] |

| KYSE520 | Esophageal Squamous Carcinoma | 6.0[1][10] | 0.66[11] |

| NCI-H358 | Non-Small Cell Lung Cancer | Sub-nanomolar | Single-digit nanomolar |

DC₅₀: The concentration of the degrader required to induce 50% degradation of the target protein. IC₅₀: The concentration of the degrader required to inhibit 50% of cell growth.

Signaling Pathways and Experimental Workflow

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling pathway.

Caption: SHP2's role in the RAS/MAPK signaling cascade.

Mechanism of Action of SHP2 Protein Degrader-2

This diagram illustrates the PROTAC-mediated degradation of SHP2.

Caption: PROTAC-mediated degradation of SHP2 protein.

Experimental Workflow

This diagram outlines the general workflow for evaluating SHP2 protein degrader-2 in cancer cell lines.

Caption: Workflow for SHP2 degrader evaluation.

Experimental Protocols

Preparation and Handling of SHP2 Protein Degrader-2

SHP2 protein degrader-2 is typically supplied as a solid.

-

Reconstitution: Dissolve the compound in DMSO to prepare a stock solution (e.g., 10 mM). It may be necessary to use an ultrasonic bath to fully dissolve the compound.

-

Storage: Store the solid compound at -20°C for up to three years. The DMSO stock solution should be stored at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.